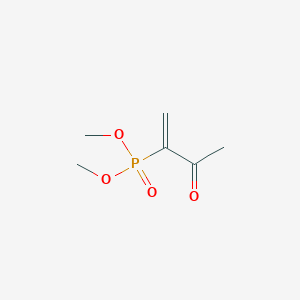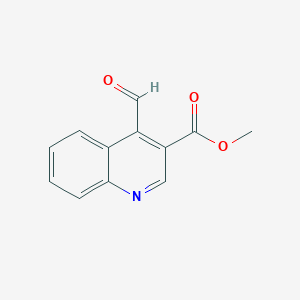
5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might involve:
Starting Materials: Fluorinated alkyl halides, pentylamine, and a pyrimidine precursor.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with cell surface receptors and altering signal transduction pathways.
Interfering with nucleic acids: Binding to DNA or RNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
1,3-Dipentylpyrimidine-2,4(1H,3H)-dione: A non-fluorinated analog with similar structural features.
5-Chloro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione: A chlorinated analog with different reactivity.
Uniqueness
5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
84636-94-2 |
|---|---|
Molecular Formula |
C14H23FN2O2 |
Molecular Weight |
270.34 g/mol |
IUPAC Name |
5-fluoro-1,3-dipentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23FN2O2/c1-3-5-7-9-16-11-12(15)13(18)17(14(16)19)10-8-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
AWBZNOWRXXDDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)N(C1=O)CCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


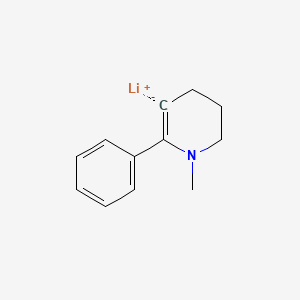
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
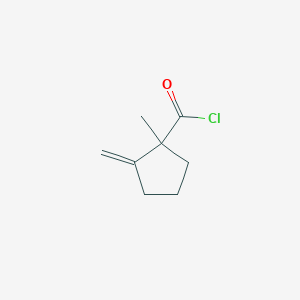
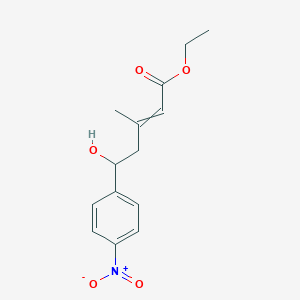
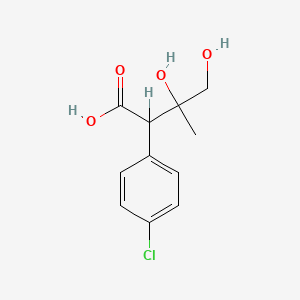
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
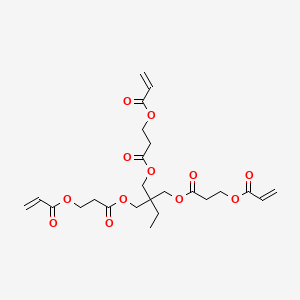
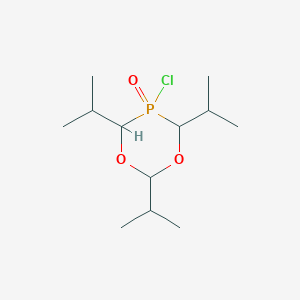
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
